molecular formula C7H3Cl2NO B094611 3,4-Dichlorophenyl isocyanate CAS No. 102-36-3

3,4-Dichlorophenyl isocyanate

Cat. No. B094611
CAS RN: 102-36-3
M. Wt: 188.01 g/mol
InChI Key: MFUVCHZWGSJKEQ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl isocyanate is a chemical compound that is related to various isocyanates studied for their applications in polymer and pharmaceutical chemistry. While the provided papers do not directly discuss 3,4-dichlorophenyl isocyanate, they do provide insights into similar compounds, which can be used to infer some aspects of 3,4-dichlorophenyl isocyanate's chemistry.

Synthesis Analysis

The synthesis of chlorophenyl isocyanates typically involves the reaction of an appropriate chloroaniline with a reagent such as triphosgene or double(trichloromethyl)carbonate. For instance, 4-chlorophenyl isocyanate was synthesized using triphosgene and p-chloroaniline under optimized conditions, achieving a yield of 81% . Similarly, 2,4-dichlorophenyl isocyanate was synthesized from double(trichloromethyl)carbonate, with the yield optimized using response surface methodology . These methods could potentially be adapted for the synthesis of 3,4-dichlorophenyl isocyanate.

Molecular Structure Analysis

The molecular structure of chlorophenyl isocyanates is characterized by the presence of an isocyanate group (-N=C=O) attached to a chlorinated phenyl ring. X-ray diffraction techniques are often used to determine the crystal structure of these compounds, revealing details such as bond lengths, angles, and molecular conformations . The molecular geometry and electronic properties can also be calculated using density functional theory (DFT) .

Chemical Reactions Analysis

Chlorophenyl isocyanates can undergo various chemical reactions, including rearrangements and cycloadditions. For example, ortho-lithiophenyl isocyanides can react with carbonyl compounds to yield a range of products, including isocyanoalcohols and benzoxazines, depending on the reaction conditions . These reactions are indicative of the reactivity of the isocyanate group and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl isocyanates can be inferred from spectroscopic analyses such as FT-IR, NMR, and UV-Vis, which provide information on vibrational frequencies, chemical shifts, and absorption wavelengths . Theoretical calculations, such as those performed using DFT, can predict properties like frontier molecular orbitals, molecular electrostatic potential, and non-linear optical behavior . These properties are crucial for understanding the re

Scientific Research Applications

  • Enzyme Inhibition : 3,4-Dichlorophenyl isocyanate is used in the synthesis of derivatives that act as inhibitors of carbonic anhydrase isozymes, showing potent inhibition especially against CA I. This could lead to more selective drugs and diagnostic agents in pharmacology (Scozzafava & Supuran, 1999).

  • Environmental Science : In a study on the degradation of aqueous 3,4-dichloroaniline, 3,4-Dichlorophenyl isocyanate was identified as one of the degradation intermediates. This research helps in understanding the environmental impact and degradation pathways of certain chemicals (Feng et al., 2015).

  • Toxicology and Health Safety : It has been used in studies to synthesize DNA adducts, aiding in biomonitoring of people exposed to xenobiotics, and in understanding the mutagenic action of isocyanates used in polyurethane production (Beyerbach, Farmer, & Sabbioni, 2006); (Andersen et al., 1980).

  • Chemical Synthesis : Its role in the synthesis of other chemical compounds, such as antimycobacterial agents and herbicides, has been explored. Substituted urea derivatives prepared using 3,4-Dichlorophenyl isocyanate showed activity against Mycobacterium tuberculosis (Scozzafava, Mastrolorenzo, & Supuran, 2001); (Qadeer et al., 2007).

Safety And Hazards

3,4-Dichlorophenyl isocyanate is classified as an extremely hazardous substance in the United States . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities . It is toxic in contact with skin or if inhaled . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

1,2-dichloro-4-isocyanatobenzene
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InChI

InChI=1S/C7H3Cl2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
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InChI Key

MFUVCHZWGSJKEQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)Cl
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Molecular Formula

C7H3Cl2NO
Record name ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER
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DSSTOX Substance ID

DTXSID9033008
Record name 3,4-Dichlorophenyl isocyanate
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Molecular Weight

188.01 g/mol
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Physical Description

Isocyanic acid, 3,4-dichlorophenyl ester is a white to yellow solid. Used as a chemical intermediate and in organic synthesis. (EPA, 1998), White to yellow solid; [HSDB] White crystalline solid; [MSDSonline]
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Boiling Point

244 °F at 18 mmHg (EPA, 1998), BP: 113 at 9.75 mm Hg
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Vapor Pressure

VP: 5.6X10-1 mm Hg at 43 °C, 8.0X10-2 mm Hg at 25 °C (extrapolated)
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Product Name

3,4-Dichlorophenyl isocyanate

Color/Form

White to yellow crystals

CAS RN

102-36-3
Record name ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER
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Melting Point

113 °F (EPA, 1998), 43 °C
Record name ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dichlorophenyl isocyanate
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Citations

For This Compound
321
Citations
TA Schenach, J Brown Jr, AJ Wysocki… - Journal of Medicinal …, 1966 - ACS Publications
1 Ethyl 179-180d 30.4 30.6 20 2 n-Propyl 129-131= 28.7 28.5 10 3 ro-Butyl 121-123= 27.2 27.3 5 4 sec-Butyl 132-134 27.2 27.4 5 5 Isobutyl 138-13% 27.2 27.0 5 6¿-Butyl 194-195 27.2 …
Number of citations: 5 pubs.acs.org
M Szycher - Szycher's Handbook of Polyurethane, 1999 - books.google.com
Structures of important diisocyanates. modified polyisocyanates containing carbodiimide groups of the type described in US Pat. 3,152,162; modified polyisocyanates containing …
Number of citations: 6 books.google.com
P YU, L SU, G Liu, LI Li - Journal of Kunming Medical …, 2013 - pesquisa.bvsalud.org
Objective To establish a self-made chiral column for enantiomeric separation of salbutamol. Methods We used different concentrations of acid, alkali additives in the polar phase flow for …
Number of citations: 2 pesquisa.bvsalud.org
A Scozzafava, A Mastrolorenzo… - Journal of enzyme …, 2001 - Taylor & Francis
Substituted urea derivatives were prepared by reacting 3,4-dichlorophenyl isocyanate with amino acids, dipeptides, histamine or dicyandiamide among others, or from N,N-diphenyl-…
Number of citations: 21 www.tandfonline.com
J Feng, R Liu, P Chen, S Yuan, D Zhao, J Zhang… - … Science and Pollution …, 2015 - Springer
Degradation of aqueous 3,4-dichloroaniline (3,4-DCA) was conducted in a novel dielectric barrier discharge (DBD) plasma reactor. The factors affecting the degradation efficiency of 3,4-…
Number of citations: 46 link.springer.com
FS Tanaka, BL Hoffer, RG Wien - Toxicological & Environmental …, 1986 - Taylor & Francis

Diuron samples at 40mg/L concentration were photolyzed with ultraviolet lamps and with natural sunlight to determine if data from ultraviolet lamp photolysis could be used to …

Number of citations: 30 www.tandfonline.com
MH Zakaria, D Taber - Journal of Medicinal Chemistry, 1969 - ACS Publications
Synthesis of the desired materials involvedtreating 3, 4-dichlorophenyl isocyanate with aliphatic amides, halogenated benzamides, and nicotinamide under an-hydrous conditions. …
Number of citations: 4 pubs.acs.org
M Wilcox, DE MORELAND - Nature, 1969 - nature.com
CERTAIN 1,1-dimethyl-3-phenylureas are potent herbicides 1–3 . Their herbicidal action is attributed in part to inhibition of chloroplast electron transport (the Hill reaction) in …
Number of citations: 3 www.nature.com
A Scozzafava, CT Supuran - Journal of enzyme inhibition, 1999 - Taylor & Francis
Reaction of twenty aromatic/heterocyclic sulfonamides containing a free amino, imino, hydra-zino or hydroxyl group, with tosyl isocyanate or 3,4-dichlorophenyl isocyanate afforded two …
Number of citations: 80 www.tandfonline.com
JH Onley, G Yip, MH Aldridge - Journal of Agricultural and Food …, 1968 - ACS Publications
The metabolism of 3-(3, 4-dichlorophenyl)-l, 1-di-methylurea (diuron) applied to corn seedlings has been studied. Ring-C14-labeled, carbonyl-C14-labeled, and methyl-C14-labeled …
Number of citations: 45 pubs.acs.org

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